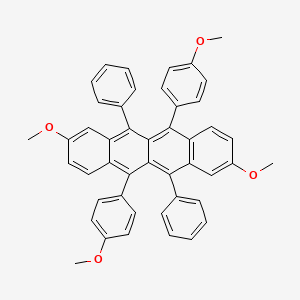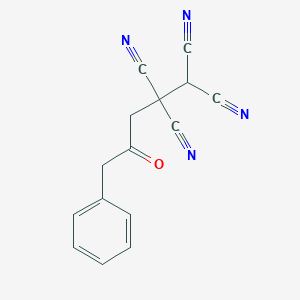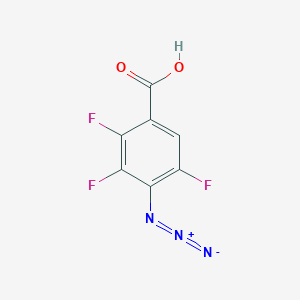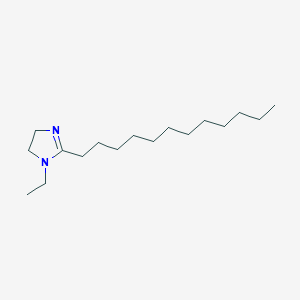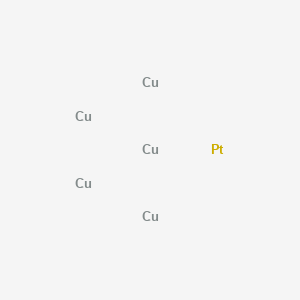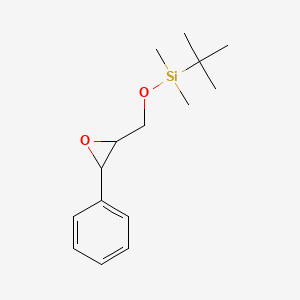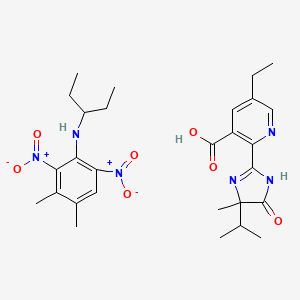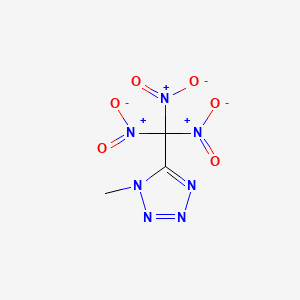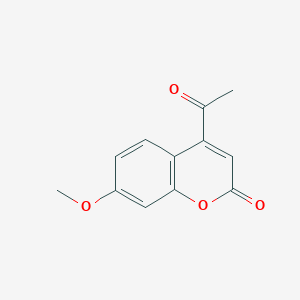![molecular formula C11H9BrN2O3 B14296150 7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one CAS No. 116381-11-4](/img/structure/B14296150.png)
7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one is an organic compound that belongs to the class of quinoxalines. This compound is characterized by a bromomethyl group attached to the quinoxaline ring system, which is further fused with a dioxolo ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one typically involves the bromination of a precursor compound. One common method involves the bromination of 5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoxaline ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the original compound.
Oxidation: Products may include quinoxaline N-oxides or other oxidized derivatives.
Reduction: Products include dihydro or tetrahydro derivatives of the quinoxaline ring.
科学的研究の応用
7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromomethyl and quinoxaline moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
Oxolinic Acid: A quinoline compound with antibacterial properties.
Actinodaphnine: An organic heteropentacyclic compound with antibacterial, antifungal, and antineoplastic activities.
Uniqueness
7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one is unique due to its specific structural features, including the bromomethyl group and the fused dioxolo ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
116381-11-4 |
|---|---|
分子式 |
C11H9BrN2O3 |
分子量 |
297.10 g/mol |
IUPAC名 |
7-(bromomethyl)-5-methyl-[1,3]dioxolo[4,5-g]quinoxalin-6-one |
InChI |
InChI=1S/C11H9BrN2O3/c1-14-8-3-10-9(16-5-17-10)2-6(8)13-7(4-12)11(14)15/h2-3H,4-5H2,1H3 |
InChIキー |
BOWPFIYSSZMRJD-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC3=C(C=C2N=C(C1=O)CBr)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



